1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-Benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a benzyl group and a tetrazole ring substituted with a 4-ethoxyphenyl moiety. The compound’s structure integrates two pharmacologically relevant motifs: the urea linkage, often associated with hydrogen-bonding interactions in drug-receptor binding, and the tetrazole ring, a bioisostere for carboxylic acids known to enhance metabolic stability and solubility .
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-2-26-16-10-8-15(9-11-16)24-17(21-22-23-24)13-20-18(25)19-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWXRXFNBBBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with 1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazole-5-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives possess significant antimicrobial properties. The compound has been synthesized and evaluated for its antibacterial activity. Studies have shown that derivatives with tetrazole moieties can inhibit the growth of various bacterial strains, suggesting potential use as an antibiotic agent .
Anticancer Properties
The incorporation of tetrazole groups in urea derivatives has been linked to anticancer activity. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further investigation as an anticancer drug. Notably, the tetrazole ring can act as a bioisostere for carboxylic acids, potentially enhancing the pharmacological profile of the compound .
Enzyme Inhibition
Tetrazole compounds have been studied for their ability to inhibit specific enzymes, such as carbonic anhydrases and cyclooxygenases. The unique electronic properties of the tetrazole ring may facilitate interactions with the active sites of these enzymes, leading to therapeutic applications in treating diseases like arthritis and glaucoma .
Material Science Applications
Polymer Chemistry
The compound can be utilized in the synthesis of advanced materials through polymerization processes. Its functional groups allow it to serve as a monomer or crosslinking agent in creating polymers with specific mechanical and thermal properties. This application is particularly relevant in developing smart materials that respond to environmental stimuli .
Nanotechnology
In nanotechnology, compounds like 1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be employed as stabilizers or capping agents in the synthesis of nanoparticles. The ability to control particle size and distribution through chemical modification is crucial for applications in drug delivery systems and imaging agents .
Agricultural Applications
Pesticide Development
Research into the structure-activity relationship of tetrazole-containing compounds suggests their potential as agrochemicals. The compound may exhibit herbicidal or fungicidal properties, making it valuable in developing new pesticides that are more effective and environmentally friendly .
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetrazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antibacterial activity against Gram-positive bacteria. The synthesized compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound could be developed into a novel anticancer drug after further optimization and testing .
Mechanism of Action
The mechanism by which 1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in the tetrazole ring, urea substituents, or aryl groups. Below is a detailed analysis supported by a data table (Table 1) and research insights.
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights
Substituent Effects on Tetrazole Ring The 4-ethoxyphenyl group in the target compound contributes to increased lipophilicity compared to the 4-fluorophenyl in BF05596, which may influence membrane permeability and metabolic stability .
Urea Substituent Modifications
- The benzyl group in the target compound contrasts with the 4-ethoxyphenyl in BF05595. Benzyl groups are often utilized to enhance aromatic stacking interactions in drug design, whereas ethoxy substituents may favor solubility .
- BF16476’s 3-methoxyphenyl group provides electron-donating effects, which could stabilize charge-transfer interactions in biological targets .
Role of Tetrazole as a Bioisostere
- Candesartan cilexetil (an angiotensin II receptor blocker) highlights the tetrazole ring’s utility as a carboxylic acid bioisostere, improving oral bioavailability and resistance to enzymatic degradation . This supports the hypothesis that the tetrazole in the target compound may confer similar advantages.
Fluorine vs. In contrast, the ethoxy group in the target compound may prioritize hydrophobic interactions .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to BF05596 and BF16476, involving Ugi-azide or nucleophilic substitution reactions to assemble the tetrazole-urea scaffold .
- Structure-Activity Relationship (SAR) :
- Electron-donating groups (e.g., ethoxy, methoxy) on the aryl rings may optimize solubility and target engagement.
- Fluorine substitution, as in BF05596, could refine binding specificity .
Biological Activity
1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a complex organic compound with potential biological applications. Its structure incorporates a benzyl group, an ethoxyphenyl moiety, and a tetrazole ring, which may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O2 |
| Molecular Weight | 356.39 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring is known for its ability to form hydrogen bonds, which may enhance binding affinity to target proteins involved in various biological pathways.
Biological Activity and Case Studies
Recent studies have highlighted the potential of this compound in various biological contexts:
Anticancer Activity:
A study evaluating a series of benzylethoxyaryl ureas reported that compounds similar to this compound exhibited significant antiproliferative activity against tumor cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The most active compounds showed IC50 values in the low micromolar range .
Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. A related study on urea derivatives found that modifications in the aryl moiety significantly influenced antibacterial potency against strains like E. coli and Staphylococcus aureus. The presence of electron-withdrawing groups was associated with enhanced activity .
Inhibition Studies:
Inhibitory assays against specific enzymes have shown that derivatives of tetrazole-containing ureas can effectively inhibit targets involved in metabolic pathways. For instance, docking studies indicated strong binding interactions between these compounds and key residues in enzyme active sites, suggesting a mechanism through which they could modulate enzymatic activity .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound compared to similar compounds, the following table summarizes key findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
